molecular formula C6H5ClFNO B2361952 2-Amino-6-chloro-4-fluorophenol CAS No. 260253-17-6

2-Amino-6-chloro-4-fluorophenol

Cat. No.: B2361952
CAS No.: 260253-17-6
M. Wt: 161.56
InChI Key: REFPHRGHKUGEHM-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-fluorophenol is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-chloro-4-fluorophenol may also interact with various biological targets.

Mode of Action

The compound’s amine and hydroxy groups can potentially coordinate to a metal center to form 5-membered ring complexes . This suggests that this compound may interact with its targets through coordination chemistry, leading to changes in the targets’ function or activity.

Biochemical Pathways

Similar compounds have been shown to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-dichloro-4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-fluorophenol: Similar structure but different positions of substituents.

    2-Amino-6-chloro-4-nitrophenol: Contains a nitro group instead of a fluoro group.

    2-Amino-6-bromo-4-fluorophenol: Contains a bromo group instead of a chloro group.

Uniqueness

2-Amino-6-chloro-4-fluorophenol is unique due to the specific combination of amino, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-6-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPHRGHKUGEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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